molecular formula C7H10N4O3 B4790898 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4790898
M. Wt: 198.18 g/mol
InChI Key: FGPCPSQRKXLKQS-UHFFFAOYSA-N
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Description

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group and a methyl group on the pyrazole ring, along with a propanamide side chain, makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitro-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the bromo group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-(5-methyl-3-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted pyrazole derivatives.

    Condensation: Imines or enamines

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitro group and a methyl group on the pyrazole ring, along with a propanamide side chain, makes 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide unique.

Properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-5-4-7(11(13)14)9-10(5)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCPSQRKXLKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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